Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate is a chemical compound with the CAS Number: 6307-66-0. It has a molecular weight of 241.67 . The IUPAC name for this compound is ethyl 2-[(chloroacetyl)amino]benzoate .
Molecular Structure Analysis
The linear formula for this compound is C11 H12 Cl N O3 . The InChI Code for this compound is 1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl imidate hydrochlorides were prepared through reactions involving substituted benzyl cyanides and ethanol, leading to the synthesis of compounds with potential for further chemical transformations (Bekircan & Bektaş, 2008). This study suggests methodologies that could be applied to synthesize and manipulate compounds structurally related to "Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate."
- A multicomponent synthesis strategy was employed for the creation of compounds with potential anticancer properties, indicating the versatility of similar compounds in medicinal chemistry applications (Gad et al., 2020).
- The synthesis and evaluation of novel compounds for their cytotoxicity against cancer cell lines illustrate the potential pharmaceutical applications of compounds related to "this compound" (Gad et al., 2020). Such studies contribute to the development of new anticancer therapeutics.
Antibacterial Activity
- Novel benzoxazine derivatives exhibited significant antibacterial ability, showcasing the potential of related compounds in developing new antibacterial agents (Shakir, Saoud, & Hussain, 2020).
Environmental and Biodegradation Studies
- Research on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1 highlights the environmental applications of related compounds, particularly in the degradation of persistent herbicides (Li et al., 2016).
Molecular Docking and Biological Potentials
- Studies on new quinazoline derivatives, including molecular docking, biological potentials, and structure-activity relationships, offer insights into the drug design and discovery process, potentially relevant to the manipulation of compounds similar to "this compound" (Borik & Hussein, 2021).
Properties
IUPAC Name |
ethyl 2-chloro-5-[(2-chloroacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)8-5-7(3-4-9(8)13)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFQCPPCLXLPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.